

ZM241385: A Technical Guide for Researchers

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Compound of Interest

Compound Name: ZM241385

Cat. No.: B1684409

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An in-depth overview of the potent and selective A₂A adenosine receptor antagonist, **ZM241385**, covering its physicochemical properties, mechanism of action, and detailed experimental protocols for its use in research.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource on **ZM241385**. The document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes the core signaling pathway, offering a practical tool for laboratory use.

Physicochemical Properties and Quantitative Data

ZM241385 is a potent, non-xanthine antagonist highly selective for the A₂A adenosine receptor subtype.^[1] Its fundamental properties are summarized in the table below.

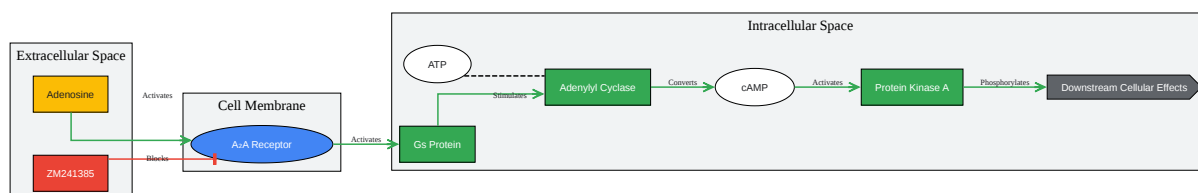
Property	Value	Reference(s)
Molecular Weight	337.34 g/mol	[1]
Chemical Formula	C ₁₆ H ₁₅ N ₇ O ₂	[1]
CAS Number	139180-30-6	[1]

Mechanism of Action and Signaling Pathway

ZM241385 exerts its effects by selectively blocking the A₂A adenosine receptor, a G protein-coupled receptor (GPCR). The A₂A receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G protein. Upon activation by its endogenous ligand, adenosine, the A₂A

receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, modulating a wide range of physiological processes including vasodilation, inflammation, and neurotransmission.

By competitively binding to the A₂A receptor, **ZM241385** prevents adenosine from activating this cascade, thereby inhibiting the downstream signaling pathway. This antagonistic action makes **ZM241385** a valuable tool for studying the physiological and pathological roles of the A₂A receptor.



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ZM241385 Signaling Pathway

Experimental Protocols

In Vitro Assays

1. Radioligand Binding Assay ([³H]-ZM241385)

This protocol is designed to determine the binding affinity of test compounds for the A₂A adenosine receptor using [³H]-**ZM241385** as the radioligand.

- Materials:

- Cell membranes expressing the human AzA adenosine receptor (e.g., from HEK293 or CHO cells).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.[\[2\]](#)
- [³H]-**ZM241385**.
- Non-specific binding control: 100 μM NECA (5'-N-Ethylcarboxamidoadenosine).[\[2\]](#)
- GF/B filter plates.[\[2\]](#)
- Scintillation fluid.
- Procedure:
 - Prepare cell membranes by homogenization and centrifugation. Resuspend the final pellet in Tris-HCl buffer.[\[2\]](#)
 - In a 96-well plate, add 25 μL of cell membrane suspension (5-10 μg of protein), 25 μL of [³H]-**ZM241385** (final concentration ~1-5 nM), and 25 μL of assay buffer or competing compound.[\[2\]](#)
 - For determining non-specific binding, add 100 μM NECA.
 - Incubate the plate for 60-120 minutes at 25°C.[\[2\]](#)
 - Terminate the incubation by rapid vacuum filtration through GF/B filter plates.
 - Wash the filters multiple times with ice-cold assay buffer.[\[2\]](#)
 - Allow the filters to dry, then add scintillation fluid and measure radioactivity using a scintillation counter.

2. cAMP Functional Assay

This assay measures the ability of **ZM241385** to antagonize agonist-induced cAMP production in whole cells.

- Materials:

- HEK293 cells stably expressing the human A₂A adenosine receptor.
- Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% Protease-free BSA, 0.5 mM IBMX, pH 7.4.
[\[3\]](#)
- A₂A receptor agonist (e.g., NECA).
- **ZM241385**.
- cAMP detection kit (e.g., LANCE cAMP kit).
- Procedure:
 - Seed HEK293-A₂A receptor cells in a 384-well plate at a density of approximately 2500 cells/well and culture overnight.[\[3\]](#)
 - The following day, replace the culture medium with stimulation buffer.
 - Add varying concentrations of **ZM241385** to the wells.
 - Add a fixed concentration of the A₂A agonist NECA (typically at its EC₈₀ concentration).
 - Incubate for 30 minutes at room temperature.[\[3\]](#)
 - Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

In Vivo Studies

1. Preparation and Administration

- Vehicle Formulation: For intravenous (IV) administration, **ZM241385** can be dissolved in a vehicle such as a mixture of DMSO, polyethylene glycol (e.g., PEG300), Tween-80, and saline.[\[4\]](#) For oral (PO) administration, it can be prepared as a suspension in a vehicle like 0.5% methylcellulose.[\[5\]](#) A common formulation for intraperitoneal (i.p.) injection involves dissolving **ZM241385** in DMSO and then diluting with saline or corn oil.[\[4\]](#)
- Animal Models and Dosing:

- Rats: For studying effects on blood pressure, doses of 3-10 mg/kg have been administered orally to spontaneously hypertensive rats.[1] For intravenous administration in pithed rats, a dose of 10 mg/kg has been used.[1]
- Mice: In tumor immunotherapy models, **ZM241385** has been administered via intraperitoneal injection at doses of 0.2-0.4 μ g/mouse daily.[4]
- General Protocol for In Vivo Administration:
 - Acclimate animals to laboratory conditions for at least one week prior to the experiment.
 - Prepare the **ZM241385** formulation on the day of dosing.
 - Administer the dose based on the chosen route (IV, PO, or IP). For IV administration, the tail vein is commonly used. For PO administration, oral gavage is employed.
 - Monitor the animals for the desired physiological or behavioral endpoints at specified time points after administration.
 - At the conclusion of the study, animals may be euthanized for tissue collection and further analysis.

This guide provides a foundational understanding of **ZM241385** and its application in research. Investigators should adapt these protocols to their specific experimental needs and adhere to all relevant institutional and national guidelines for animal care and use.

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